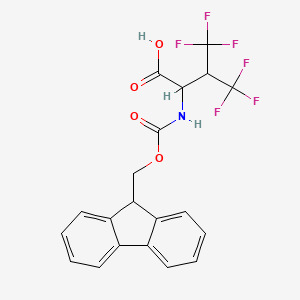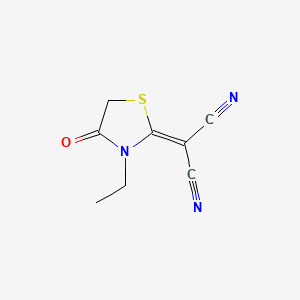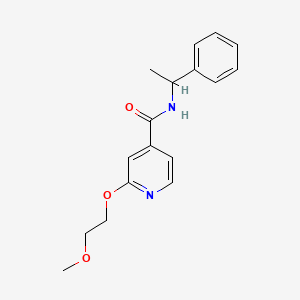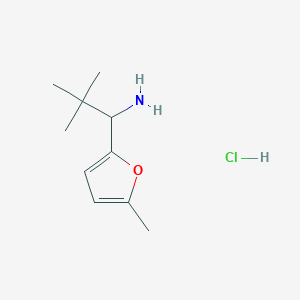
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, is a derivative of fluorene with a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This group is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids. The Fmoc group can be removed under basic conditions, which allows for the sequential addition of amino acids in peptide chains.
Synthesis Analysis
The synthesis of fluorene derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of 9-(2-methylaminophenyl)fluorene was achieved by treating 9-(2-dimethylaminophenyl)-9-fluorenol with dry hydrogen bromide in acetic acid, which may suggest a similar approach could be used for the synthesis of related fluorene derivatives . Additionally, the synthesis of related compounds such as 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates has been described, employing isocyanates derived from Fmoc-amino acids, indicating that isocyanates could play a role in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by the presence of the fluorene ring, which can engage in various interactions. For instance, the stabilization of certain conformations can be attributed to interactions such as N–H···π between the amino group and the fluorene ring . This suggests that the molecular structure of this compound would also exhibit specific conformational preferences due to similar intramolecular interactions.
Chemical Reactions Analysis
The reactivity of fluorene derivatives can be influenced by the presence of the Fmoc group and other substituents. The Fmoc group itself is known to be stable under acidic conditions but can be removed under basic conditions, which is a key reaction in peptide synthesis . The presence of other functional groups, such as the trifluoromethyl group, could also affect the compound's reactivity, potentially making it a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
Fluorene derivatives often exhibit distinct physical properties, such as crystallinity, which can aid in their characterization and purification. The carbamates related to the compound of interest have been obtained as crystalline solids and characterized by various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry . These properties are crucial for confirming the identity and purity of the synthesized compounds and for understanding their behavior in different chemical environments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Thiazole Derivatives : A study by Le & Goodnow (2004) describes the high-yield synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid from 3-bromopyruvic acid (Le & Goodnow, 2004).
- Protective Group for Hydroxy-Groups : Gioeli & Chattopadhyaya (1982) discovered the Fmoc group's utility in protecting hydroxy-groups in various chemical processes, offering a robust protection method in organic synthesis (Gioeli & Chattopadhyaya, 1982).
- Preparation of Enantiomerically Pure Derivatives : Gautschi, Schweizer, & Seebach (1994) prepared enantiomerically pure 3-hydroxy-3-trifluoromethyl-propionic acid and esters, showcasing the versatility of Fmoc in synthesizing stereochemically complex molecules (Gautschi, Schweizer, & Seebach, 1994).
Applications in Peptide Synthesis
- Synthesis of Diaminobutyric Acids : Schmidt et al. (1992) reported the preparation of enantiomerically pure diaminobutyric acids with Fmoc-protected α-amino groups, critical for advanced peptide synthesis (Schmidt et al., 1992).
- Solid-Phase Synthesis of N-alkylhydroxamic Acids : Mellor & Chan (1997) developed a method using Fmoc for the synthesis of N-alkylhydroxamic acids, illustrating its role in facilitating complex organic syntheses (Mellor & Chan, 1997).
Biomedical and Photophysical Applications
- Bioimaging with Integrin-Targeting Probes : A study by Morales et al. (2010) involved the use of a water-soluble fluorene derivative for bioimaging, demonstrating the application of Fmoc derivatives in medical imaging technologies (Morales et al., 2010).
Miscellaneous Applications
- Synthesis of Fluorinated Amino Acids and Peptides : Ayi et al. (1991) developed syntheses for N-9-fluorenylmethyloxycarbonyl-DL-2-amino-3,3-difluoro-butanoic acid, highlighting the role of Fmoc in the preparation of fluorinated peptides for biological studies (Ayi et al., 1991).
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6NO4/c21-19(22,23)16(20(24,25)26)15(17(28)29)27-18(30)31-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSAOUGHTCAKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2498697.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2498702.png)

![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2498706.png)
![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2498707.png)
![2-(3,5-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2498708.png)


![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chlorophenyl)butanamide](/img/structure/B2498714.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide](/img/structure/B2498715.png)

![Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2498718.png)
